Regiochemical Differentiation: 7‑Phenyl vs. 6‑Phenyl Isomer (CAS 237435‑30‑2) Defines Distinct Starting Points for MPO Inhibitor SAR
The most immediate differentiation for procurement is the regiochemistry of the phenyl group. The target compound carries the phenyl substituent at the 7‑position of the pyrrolo ring (CAS 1019137-74-6), whereas the commercially available and structurally similar comparator, 6‑phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 237435‑30‑2), bears it at the 6‑position [1]. This positional isomerism is not a trivial structural nuance; the two compounds are non‑superimposable and present the phenyl ring at divergent trajectories relative to the hydrogen‑bonding thioxo‑pyrimidinone core. In the absence of a published head‑to‑head enzymatic assay for this exact pair, the AstraZeneca MPO patent family establishes the SAR principle that varying the substitution position on the pyrrolo[3,2-d]pyrimidin-4-one scaffold yields compounds with distinctly different MPO inhibitory potencies [2]. This class‑level inference confirms that the 7‑phenyl isomer constitutes a unique chemical starting point that cannot be approximated by the 6‑phenyl isomer.
| Evidence Dimension | Phenyl substitution position (regiochemistry) |
|---|---|
| Target Compound Data | Phenyl at the 7‑position of the pyrrolo[3,2-d]pyrimidin-4-one core (CAS 1019137-74-6) |
| Comparator Or Baseline | Phenyl at the 6‑position of the pyrrolo[3,2-d]pyrimidin-4-one core (CAS 237435‑30‑2) |
| Quantified Difference | Distinct chemical connectivity (positional isomer); no direct comparative IC₅₀ data available in open literature; class‑level SAR demonstrates substitution position is a critical potency determinant [2]. |
| Conditions | Structural identity confirmed by InChIKey differences (PBKWDXLDBPRYIF vs. LZZXYDOPESJDGI) and CAS registry assignment [1]. |
Why This Matters
Ordering the incorrect regioisomer will produce SAR data that cannot be compared with 7‑phenyl‑based results, leading to irreproducible findings and wasted assay costs.
- [1] CAS Common Chemistry. 1,2,3,5-Tetrahydro-6-phenyl-2-thioxo-4H-pyrrolo[3,2-d]pyrimidin-4-one, CAS RN 237435-30-2. American Chemical Society. View Source
- [2] Bögevig A, Lo-Alfredsson Y, Pivonka D, Tidén A-K. Pyrrolo[3,2-d]pyrimidin-4-one derivatives and their use in therapy. US Patent 7,829,707 B2. Granted November 9, 2010. Assignee: AstraZeneca AB. View Source
